molecular formula C17H20N2O4 B2380369 methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate CAS No. 1217656-13-7

methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate

Cat. No.: B2380369
CAS No.: 1217656-13-7
M. Wt: 316.357
InChI Key: YIOZSDQZKFERKL-HAQNSBGRSA-N
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Description

Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate is a synthetic organic compound belonging to the class of quinazoline derivatives. This compound is structurally significant due to its quinazoline core, a bicyclic ring system composed of fused benzene and pyrimidine rings. Such structures are known for their diverse biological activities and are often explored in medicinal chemistry for potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate typically involves multi-step organic reactions.

  • Formation of Quinazoline Core: : A common starting material is anthranilic acid, which undergoes cyclization with formamide or other nitrogen-containing reagents under high temperature to form the quinazoline core.

  • Substitution Reactions: : The next step involves the substitution of the quinazoline derivative with a cyclohexanecarboxylate moiety. This often requires strong bases or acid catalysts to facilitate the nucleophilic substitution reaction.

  • Methylation: : The final step is the methylation of the carboxylate group, typically achieved using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

For industrial-scale production, optimizations such as microwave-assisted synthesis or the use of continuous flow reactors might be employed to enhance reaction efficiency and yield. Solvent choice, reaction temperature, and time are crucial parameters in optimizing large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, usually facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline-2,4-dione derivatives.

  • Reduction: : Reduction of the quinazoline ring can be achieved using hydrides such as lithium aluminum hydride, converting it into more saturated derivatives.

  • Substitution: : Substitution reactions can occur at various positions on the quinazoline ring, often mediated by halogenating agents or nucleophiles under controlled conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromic acid, oxygen with a catalyst

  • Reduction: : Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation

  • Substitution: : Halogenating agents (chlorine, bromine), strong bases (sodium hydride), nucleophiles (amines, alcohols)

Major Products

The major products of these reactions include various substituted quinazoline derivatives, such as 2,4-dioxoquinazoline, reduced quinazoline rings, and multi-substituted quinazoline structures, depending on the reagents and reaction conditions employed.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a catalyst or catalyst precursor in organic reactions, particularly in oxidation and reduction processes.

  • Synthetic Intermediate: : Acts as an intermediate in the synthesis of more complex organic molecules.

Biology

  • Antimicrobial Agent: : Exhibits activity against various bacterial and fungal strains due to its ability to interfere with microbial enzyme systems.

  • Anti-inflammatory Properties: : Investigated for its potential to reduce inflammation by inhibiting certain enzymes in the inflammatory pathway.

Medicine

  • Anticancer Research: : Explored for its potential to inhibit the growth of cancer cells, particularly in cancers with overexpressed quinazoline-sensitive enzymes.

  • Neurological Disorders: : Studied for its effects on neurological pathways, offering potential therapeutic benefits in conditions like epilepsy or neurodegenerative diseases.

Industry

  • Polymer Production: : Utilized as a monomer or additive in the production of specialty polymers, contributing to enhanced material properties such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate involves its interaction with molecular targets like enzymes, receptors, and nucleic acids.

  • Molecular Targets: : Enzymes involved in DNA replication, metabolic pathways, and signal transduction cascades.

  • Pathways Involved: : The compound can modulate various biochemical pathways, including oxidative stress response, inflammatory response, and cell cycle regulation.

Comparison with Similar Compounds

Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate is unique due to its specific structural configuration, which imparts distinctive reactivity and biological activity.

Similar Compounds

  • Quinazoline: : Basic structure with similar core but lacks additional substitutions like the cyclohexanecarboxylate moiety.

  • 2,4-Dioxoquinazoline Derivatives: : Similar oxidation states but with different substituents at various positions on the quinazoline ring.

  • Cyclohexanecarboxylate Esters: : Share the ester functional group but differ in the aromatic or heterocyclic moiety attached.

This unique blend of quinazoline and cyclohexanecarboxylate elements makes it a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

methyl 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-23-16(21)12-8-6-11(7-9-12)10-19-15(20)13-4-2-3-5-14(13)18-17(19)22/h2-5,11-12H,6-10H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOZSDQZKFERKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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